7H-嘌呤-8-胺

描述

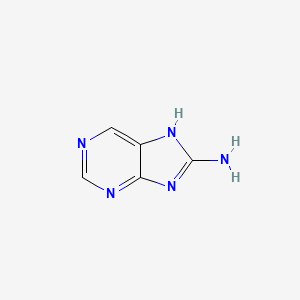

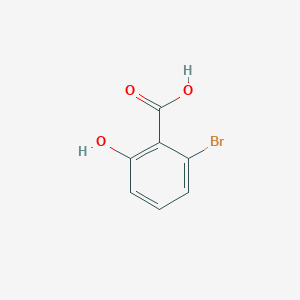

7H-purin-8-amine, also known as 8-amino-7-hydroxypurine, is a purine nucleoside base found in DNA and RNA. It is an important component of the genetic code and is essential for the production of proteins and other cellular functions. It is also used in laboratory experiments and research to study DNA, RNA, and other cellular processes.

科学研究应用

细胞生理病理学

7H-嘌呤-8-胺,也称为嘌呤,在细胞生理病理学中起着至关重要的作用 . 它构成核酸的结构,核酸控制着遗传过程 . 嘌呤还作为各种细胞功能中的代谢中间体以及细胞通讯信号通路中的信使 .

癌症研究

研究表明嘌呤在癌症研究中具有潜在的应用价值 . 它们可以作为诱变的目标,用于设计具有可控效应(例如抗癌)的分子框架,或者作为化学供体(例如甲基,代表着一种潜在的抗癌化学保护作用) .

细胞信号通路

嘌呤作为化学信使,具有自分泌、旁分泌和内分泌作用,调节肿瘤进展中的细胞代谢和免疫反应 . 这种功能取决于参与这些信号的受体类型 .

抗氧化和抗炎特性

嘌呤还具有抗氧化和抗炎特性 . 它们参与维持细胞能量稳态 . 因此,嘌呤生理学对于与细胞健康相关的各种功能至关重要 .

FLT3-ITD 抑制剂

7H-嘌呤-8-胺已被用于合成和结构优化 2,7,9-三取代嘌呤-8-酮作为 FLT3-ITD 抑制剂 . 这些抑制剂正在被探索用于治疗 FLT3 阳性急性髓性白血病 .

化学研究

7H-嘌呤-8-胺是一种用途广泛的化学化合物,广泛用于科学研究. 其独特的性质使其在研究各种生物过程和开发潜在的治疗干预措施方面具有价值.

作用机制

Target of Action

Purines, which include 7h-purin-8-amine, are known to interact with specific receptors, including channel-linked and g-protein coupled receptors for atp, and exclusively g-coupled receptors for adenosine . These receptors play a crucial role in cell signaling pathways .

Mode of Action

The mode of action of 7H-purin-8-amine involves its interaction with these receptors. The compound’s structural and chemical characteristics allow it to act as a ligand for these receptors . The signaling mechanism of these receptors often involves intracellular calcium mobilization via the Gq protein .

Biochemical Pathways

7H-purin-8-amine, as a purine, is involved in various biochemical pathways. Purines function as metabolic intermediates in different cell functions and as messengers in signaling pathways throughout cellular communication . They regulate cell metabolism and immune response in tumor progression, depending on the receptor types involved in these signals .

Result of Action

The molecular and cellular effects of 7H-purin-8-amine’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. Purines, including 7H-purin-8-amine, have antioxidant and anti-inflammatory properties and participate in cell energy homeostasis . When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .

Action Environment

The action, efficacy, and stability of 7H-purin-8-amine can be influenced by various environmental factors. For instance, the presence of water molecules and pH are relevant in the process of tautomeric transitions of purines . .

安全和危害

未来方向

The development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells, is a promising future direction . The structure-activity relationship studies of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors led to the discovery of a compound with increased selectivity toward FLT3 kinase . This could pave the way for the development of more effective treatments for FLT3-positive acute myeloid leukemia .

属性

IUPAC Name |

7H-purin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZRFGGARFKJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479324 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20296-09-7 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)